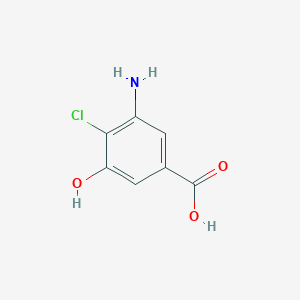![molecular formula C12H12N2OS B2729758 N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide CAS No. 2361638-72-2](/img/structure/B2729758.png)
N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide, also known as CMPI, is a chemical compound that has gained attention in the scientific community due to its potential application in research. CMPI is a small molecule that can be synthesized in a laboratory setting, and its unique structure makes it a promising candidate for various scientific investigations.
作用机制
The mechanism of action of N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide involves its interaction with the active site of FAAH and MAGL, where it acts as a competitive inhibitor. By binding to the active site, N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide prevents the enzymes from breaking down endocannabinoids, leading to an increase in their levels and subsequent physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide are primarily related to its inhibition of FAAH and MAGL. This leads to an increase in the levels of endocannabinoids, which can result in various effects, such as pain relief, anti-inflammatory activity, and appetite suppression. Additionally, N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide has been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the primary advantages of N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide is its ability to selectively inhibit FAAH and MAGL, making it a valuable tool for investigating the endocannabinoid system. Additionally, its relatively simple synthesis method and small molecular size make it easy to work with in a laboratory setting. However, one limitation of N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide is its potential toxicity, which must be carefully considered when conducting experiments.
未来方向
There are several future directions for research involving N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide. One area of interest is the development of more potent and selective inhibitors of FAAH and MAGL, which could have therapeutic potential in the treatment of various conditions. Additionally, further investigation into the neuroprotective effects of N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide could lead to the development of treatments for neurodegenerative diseases. Finally, the use of N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide as a tool for investigating the endocannabinoid system could lead to a better understanding of its role in various physiological processes.
合成方法
The synthesis of N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide involves several steps, including the reaction of 3-bromo-4-methylthiophenol with potassium cyanide to form 3-cyano-4-methylsulfanylphenol. This intermediate product is then reacted with benzyl chloroformate to obtain the final product, N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide. The synthesis of N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide is relatively straightforward and can be accomplished using standard laboratory techniques.
科学研究应用
N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide has been studied for its potential application in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the primary areas of interest is its ability to inhibit the activity of certain enzymes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes play a crucial role in the endocannabinoid system, which regulates various physiological processes, including pain, inflammation, and appetite. Inhibition of FAAH and MAGL has been shown to have therapeutic potential in the treatment of conditions such as chronic pain, anxiety, and obesity.
属性
IUPAC Name |
N-[(3-cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-3-12(15)14-8-9-4-5-11(16-2)10(6-9)7-13/h3-6H,1,8H2,2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERLZYJGRIYTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)CNC(=O)C=C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-ethyl 3-methyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2729676.png)
![N-[1-(1-Methylsulfonylcyclopropyl)ethyl]but-2-ynamide](/img/structure/B2729678.png)
![N-(2-chlorophenyl)-3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2729679.png)
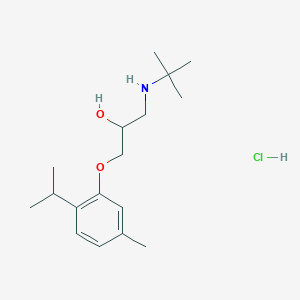

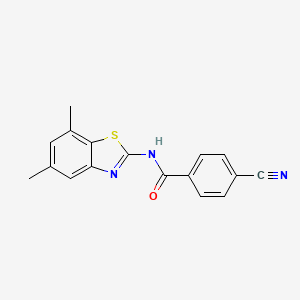
![(E)-3-(4-chloro-3-nitroanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2729685.png)
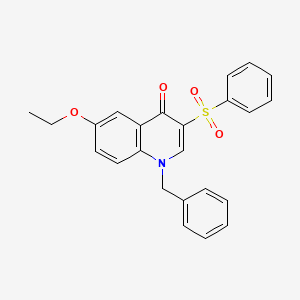
![3-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2729687.png)
![7-Chloro-2-(pyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2729688.png)
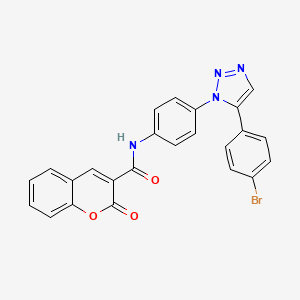
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,4-dioxo-1-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/no-structure.png)
